N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-4-nitrobenzamide
Overview
Description
The compound “N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-4-nitrobenzamide” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), an amide group (CONH2), a sulfonyl group (SO2), and a trifluoromethyl group (CF3). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, sulfonyl, and trifluoromethyl groups would all contribute to the overall structure. These groups are all electron-withdrawing, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the amide group can participate in hydrolysis or condensation reactions . The sulfonyl group can act as a leaving group in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfonyl groups could increase the compound’s solubility in polar solvents . The trifluoromethyl group could increase the compound’s stability and volatility .Safety and Hazards
Future Directions
Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying the compound’s reactivity in various chemical reactions, or exploring its potential uses in fields like materials science or pharmaceuticals .
Properties
IUPAC Name |
N-[4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O5S/c21-18-10-5-14(11-17(18)20(22,23)24)26-33(31,32)16-8-3-13(4-9-16)25-19(28)12-1-6-15(7-2-12)27(29)30/h1-11,26H,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUJEUJCGJDKBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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